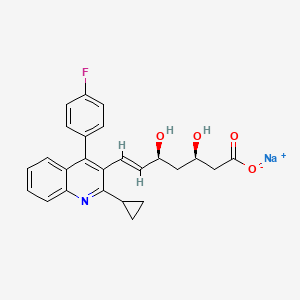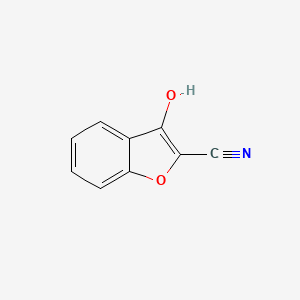
1-Methylphospholane-1-oxide
Übersicht
Beschreibung
1-Methylphospholane-1-oxide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a phosphorus-containing compound that has been studied for its potential use in various fields such as medicinal chemistry, material science, and catalysis.
Wissenschaftliche Forschungsanwendungen
1-Methylphospholane-1-oxide has been extensively studied for its potential use in medicinal chemistry. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The compound has also been studied for its potential use as a chiral ligand in asymmetric catalysis.
Wirkmechanismus
The mechanism of action of 1-Methylphospholane-1-oxide is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. The compound has also been reported to exhibit inhibitory activity against various enzymes, including acetylcholinesterase and tyrosinase.
Biochemical and physiological effects:
This compound has been reported to exhibit low toxicity and good biocompatibility. It has been shown to be stable under physiological conditions and is rapidly metabolized in vivo. The compound has been reported to exhibit good blood-brain barrier permeability, making it a potential candidate for the treatment of brain tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Methylphospholane-1-oxide in lab experiments is its ease of synthesis. The compound can be synthesized using relatively simple and inexpensive reagents. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 1-Methylphospholane-1-oxide. One potential direction is the development of more efficient synthesis methods for the compound. Another direction is the exploration of its potential use in other fields such as material science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a phosphorus-containing compound that has been extensively studied for its potential use in various fields such as medicinal chemistry, material science, and catalysis. The compound exhibits low toxicity and good biocompatibility and has been reported to exhibit antitumor activity against various cancer cell lines. While there are limitations to using the compound, such as its low solubility in water, its potential applications in various fields make it an interesting compound for further study.
Eigenschaften
IUPAC Name |
1-methyl-1λ5-phospholane 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11OP/c1-7(6)4-2-3-5-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWHXFUUCAUJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340025 | |
| Record name | Phospholane, 1-methyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5794-87-6 | |
| Record name | Phospholane, 1-methyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





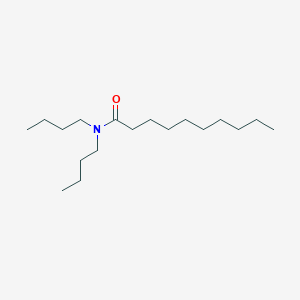
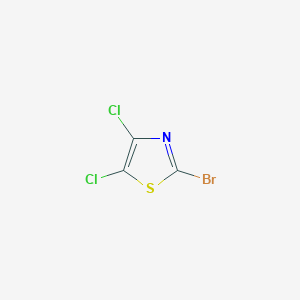
![2-Oxaspiro[4.4]nonan-1-one](/img/structure/B3053979.png)
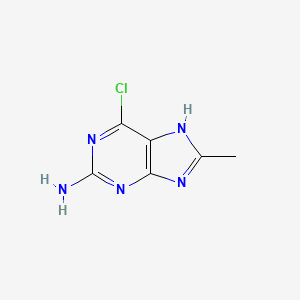
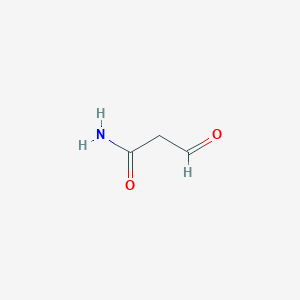
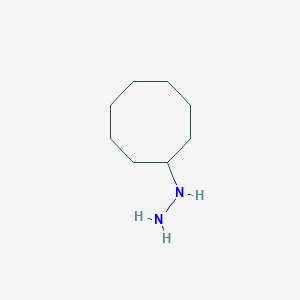
![6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3053988.png)


